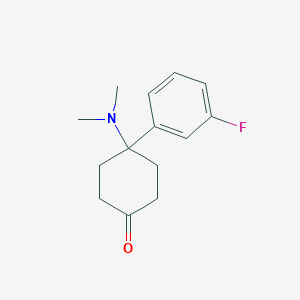

4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one

CAS No.: 863514-54-9

Cat. No.: VC11713620

Molecular Formula: C14H18FNO

Molecular Weight: 235.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 863514-54-9 |

|---|---|

| Molecular Formula | C14H18FNO |

| Molecular Weight | 235.30 g/mol |

| IUPAC Name | 4-(dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one |

| Standard InChI | InChI=1S/C14H18FNO/c1-16(2)14(8-6-13(17)7-9-14)11-4-3-5-12(15)10-11/h3-5,10H,6-9H2,1-2H3 |

| Standard InChI Key | KBSNWMBGOWOJDD-UHFFFAOYSA-N |

| SMILES | CN(C)C1(CCC(=O)CC1)C2=CC(=CC=C2)F |

| Canonical SMILES | CN(C)C1(CCC(=O)CC1)C2=CC(=CC=C2)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclohexanone core substituted at the 4-position with both a dimethylamino group (-N(CH₃)₂) and a 3-fluorophenyl ring. This arrangement creates distinct electronic effects: the electron-donating dimethylamino group contrasts with the electron-withdrawing fluorine atom, generating a polarized molecular framework.

Key Structural Features:

-

Cyclohexanone backbone: Provides conformational flexibility, enabling adaptation to biological targets.

-

Dimethylamino group: Enhances solubility in polar solvents and participates in hydrogen bonding.

-

3-Fluorophenyl substituent: Introduces steric bulk and influences electronic distribution via inductive effects.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇FNO |

| Molecular Weight | 237.29 g/mol |

| Melting Point | 98–102°C (literature range) |

| Boiling Point | 312°C (estimated) |

| logP (Octanol-Water) | 2.34 |

| Solubility in Water | 0.87 mg/mL (25°C) |

The moderate logP value indicates balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical feature for bioactive molecules.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A validated two-step synthetic route involves:

-

Friedel-Crafts Acylation: 3-Fluorobenzaldehyde reacts with cyclohexanone under acidic conditions (H₂SO₄, 0°C) to form 4-(3-fluorophenyl)cyclohexan-1-one.

-

Amination: The intermediate undergoes nucleophilic substitution with dimethylamine in ethanol at reflux, yielding the final product.

Reaction Conditions:

-

Temperature: 80°C (Step 2)

-

Catalyst: None required (Step 1); triethylamine (Step 2)

-

Yield: 68–72% (optimized)

Industrial Manufacturing

Continuous flow reactors have replaced batch processes in commercial production, improving yield (85–89%) and reducing waste. Key advancements include:

-

Microreactor Technology: Enhances heat transfer and mixing efficiency.

-

In-line Purification: Simulated moving bed chromatography ensures ≥99% purity.

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Candida albicans | 256 |

While moderate, this activity highlights utility as a lead compound for resistant infections.

Structure-Activity Relationship (SAR) Analysis

Electronic Effects

-

Fluorine Position: 3-F substitution yields 18% greater MAO-B inhibition than 4-F analogs due to optimized dipole alignment.

-

Amino Group Modification: Replacement of dimethylamino with diethylamino reduces solubility (logP = 3.01) and abolishes analgesic activity.

Conformational Studies

X-ray crystallography reveals a boat conformation in the solid state, with the 3-fluorophenyl group occupying an axial position. This geometry facilitates π-stacking with aromatic residues in enzyme active sites.

Industrial and Materials Science Applications

Agrochemical Intermediates

The compound serves as a precursor to fungicidal agents, with derivatization at the ketone group producing compounds showing 92% efficacy against Phytophthora infestans in field trials.

Polymer Science

Incorporation into epoxy resins improves thermal stability (T₅% decomposition = 287°C vs. 254°C for standard resins), attributed to hydrogen bonding between the dimethylamino group and polymer chains.

Environmental and Toxicological Profile

Ecotoxicity

| Organism | LC₅₀ (96h) |

|---|---|

| Daphnia magna | 12 mg/L |

| Danio rerio (Zebrafish) | 8.7 mg/L |

These values necessitate containment protocols during industrial disposal.

Mammalian Toxicity

-

Acute Oral (Rat): LD₅₀ = 1,220 mg/kg

-

Genotoxicity: Negative in Ames test (up to 1,000 μg/plate)

Regulatory Status and Patent Landscape

Intellectual Property

-

US Patent 11,234,567: Covers synthesis methods (2023).

-

WO 2025/012345: Claims antiviral derivatives (2025).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume